molecular formula C13H18N2O2 B4512229 2-(propionylamino)-N-propylbenzamide

2-(propionylamino)-N-propylbenzamide

Cat. No.: B4512229
M. Wt: 234.29 g/mol
InChI Key: LEOJIGDYHRLLNP-UHFFFAOYSA-N
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Description

2-(Propionylamino)-N-propylbenzamide is a benzamide derivative characterized by a propionylamino group (-NHCOCH₂CH₃) at the 2-position of the benzamide ring and an N-propyl (-CH₂CH₂CH₃) substituent on the amide nitrogen. Benzamides are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, solubility, and interactions with biological targets .

Properties

IUPAC Name

2-(propanoylamino)-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-9-14-13(17)10-7-5-6-8-11(10)15-12(16)4-2/h5-8H,3-4,9H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOJIGDYHRLLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propionylamino)-N-propylbenzamide typically involves the amidation of a benzamide derivative with a propionylamino group. One common method is the reaction of propionyl chloride with N-propylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(propionylamino)-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

2-(propionylamino)-N-propylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(propionylamino)-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between 2-(propionylamino)-N-propylbenzamide and related compounds, based on structural features, synthesis methods, and computational/theoretical data from the evidence:

Compound Molecular Formula Substituent Position/Group Synthesis Method HOMO-LUMO Gap (eV) Key Biological Activities
This compound C₁₃H₁₈N₂O₂ 2-propionylamino, N-propyl Not reported Not available Inferred antimicrobial, enzyme inhibition
2-(N-Allylsulfamoyl)-N-propylbenzamide C₁₃H₁₈N₂O₃S 2-allylsulfamoyl, N-propyl Ultrasound-assisted synthesis 5.3828 Antimicrobial, enzyme inhibition
4-(Propionylamino)-N,N-dipropylbenzamide C₁₆H₂₄N₂O₂ 4-propionylamino, N,N-dipropyl Not reported Not available Unknown
2-[(2-Methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide C₂₀H₂₂N₂O₃ 2-propenyloxy, 3-propionylamino Not reported Not available Unknown

Structural and Electronic Differences

Substituent Effects: The sulfonamide group in 2-(N-allylsulfamoyl)-N-propylbenzamide enhances hydrogen-bonding capacity compared to the amide group in this compound. This difference influences solubility, crystal packing, and interactions with biological targets (e.g., enzyme active sites) . Positional isomerism: The 4-substituted propionylamino isomer (4-(propionylamino)-N,N-dipropylbenzamide) likely exhibits distinct electronic properties due to altered resonance effects and steric hindrance compared to the 2-substituted analog.

Computational Insights: Density functional theory (DFT) studies on 2-(N-allylsulfamoyl)-N-propylbenzamide reveal a HOMO-LUMO gap of 5.3828 eV, indicating moderate reactivity and stability. The HOMO is localized over the sulfonamide and benzamide moieties, while the LUMO extends across the allyl group . Similar computational approaches could predict the electronic behavior of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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